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Compound of Interest

Compound Name: Methyl 4,6-dibromonicotinate

Cat. No.: B569973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4,6-dibromonicotinate is a halogenated pyridine derivative with potential

applications as a versatile building block in the synthesis of novel pharmaceutical compounds

and functional materials. A comprehensive understanding of its spectroscopic characteristics is

fundamental for its identification, purity assessment, and the structural elucidation of its

derivatives. This technical guide provides a detailed overview of the expected spectroscopic

data for Methyl 4,6-dibromonicotinate, based on established principles of nuclear magnetic

resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

While a complete set of experimentally derived spectra for this specific compound is not readily

available in public databases, this document offers a robust, predicted spectroscopic profile to

guide researchers.

Molecular Structure and Properties
Chemical Name: Methyl 4,6-dibromonicotinate

Molecular Formula: C₇H₅Br₂NO₂

Molecular Weight: 294.94 g/mol

CAS Number: 1364663-27-3
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The following sections and tables summarize the predicted spectroscopic data for Methyl 4,6-
dibromonicotinate. These predictions are derived from the analysis of its chemical structure

and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of

a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to show two signals corresponding to the aromatic

protons and one signal for the methyl ester protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.9 - 9.1 Singlet 1H
H-2 (proton ortho
to the nitrogen)

~8.4 - 8.6 Singlet 1H

H-5 (proton between

the two bromine

atoms)

| ~3.9 - 4.0 | Singlet | 3H | -OCH₃ (methyl ester) |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display signals for all seven carbon atoms in

the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and

bromine atoms, as well as the ester group.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~164 - 166 C=O (ester carbonyl)

~152 - 154 C-2 (carbon adjacent to nitrogen)

~145 - 147 C-6 (carbon bearing a bromine atom)

~140 - 142 C-4 (carbon bearing a bromine atom)

~130 - 132 C-5 (carbon between the two bromine atoms)

~125 - 127 C-3 (carbon bearing the ester group)

| ~52 - 54 | -OCH₃ (methyl ester) |

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of

the compound. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a

characteristic isotopic pattern. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%)

and ⁸¹Br (~49.3%). This results in a distinctive M, M+2, and M+4 pattern with relative intensities

of approximately 1:2:1.

Table 3: Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment

293 ~50% [M]⁺• (with ⁷⁹Br, ⁷⁹Br)

295 ~100% [M+2]⁺• (with ⁷⁹Br, ⁸¹Br)

297 ~50% [M+4]⁺• (with ⁸¹Br, ⁸¹Br)

262/264/266 Variable [M - OCH₃]⁺

| 236/238/240 | Variable | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
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Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2950 Medium
Aliphatic C-H stretch (methyl

group)

~1730 - 1715 Strong C=O stretch (ester)

~1600, ~1450 Medium
C=C and C=N stretches

(aromatic ring)

~1300 - 1250 Strong C-O stretch (ester)

| ~600 - 500 | Medium to Strong | C-Br stretch |

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like Methyl 4,6-dibromonicotinate.

Synthesis of Methyl 4,6-dibromonicotinate
A plausible synthetic route involves the bromination of a suitable nicotinic acid precursor

followed by esterification. For instance, 4-hydroxynicotinic acid can be dibrominated, and the

resulting carboxylic acid can be esterified to yield the target compound.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.

Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile)

at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Data Acquisition:

Use a mass spectrometer equipped with an ESI source, typically in positive ion mode to

detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•.

Introduce the sample into the mass spectrometer via direct infusion or liquid

chromatography (LC).

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500

amu).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry.

Collect a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

The instrument's software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a

small organic molecule like Methyl 4,6-dibromonicotinate.
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Caption: General workflow for the synthesis and spectroscopic characterization of Methyl 4,6-
dibromonicotinate.
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Structure and Spectroscopic Correlation
This diagram shows the structure of Methyl 4,6-dibromonicotinate and correlates it with the

predicted ¹H and ¹³C NMR chemical shifts.

Methyl 4,6-dibromonicotinate Structure Predicted ¹H NMR Predicted ¹³C NMR

H-2: ~9.0 ppm (s) H-5: ~8.5 ppm (s) -OCH₃: ~3.9 ppm (s) C=O: ~165 ppm C-2: ~153 ppm C-6: ~146 ppm C-4: ~141 ppm C-5: ~131 ppm C-3: ~126 ppm -OCH₃: ~53 ppm

Click to download full resolution via product page

Caption: Correlation of the chemical structure of Methyl 4,6-dibromonicotinate with its

predicted NMR data.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Methyl
4,6-dibromonicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569973#spectroscopic-data-of-methyl-4-6-
dibromonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

